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Compound of Interest

Compound Name: Cyclopetide 1

Cat. No.: B12381242 Get Quote

An in-depth analysis of the isolation, characterization, and biological activities of cyclopeptides

from the seeds of the cherimoya fruit, providing a foundation for future research and

development in therapeutics.

Introduction
Annona cherimola, commonly known as the cherimoya, is a fruit-bearing tree belonging to the

Annonaceae family. While the fruit is prized for its unique flavor, the seeds of the plant have

emerged as a rich source of bioactive secondary metabolites, including a notable class of cyclic

peptides. These peptides, particularly the cherimolacyclopeptides, have garnered significant

interest within the scientific community due to their potent cytotoxic and antimicrobial

properties. This technical guide provides a comprehensive literature review of the bioactive

peptides isolated from Annona cherimola, with a focus on their chemical structures, biological

activities, and the experimental methodologies employed in their discovery and

characterization. This document is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals exploring the therapeutic potential of these

natural compounds.

Bioactive Peptides Identified in Annona cherimola
Research into the phytochemical composition of Annona cherimola seeds has led to the

isolation and characterization of a series of cyclic peptides known as cherimolacyclopeptides.

To date, cherimolacyclopeptides A, B, C, D, E, F, and G have been reported in the literature.
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These peptides are primarily cyclopeptolides, containing a ring structure composed of amino

acid residues.

Quantitative Data Summary
The following tables summarize the key quantitative data for the characterized bioactive

peptides from Annona cherimola.

Table 1: Physicochemical Properties of Cherimolacyclopeptides

Peptide Molecular Formula
Molecular Weight
(Da)

Amino Acid
Sequence

Cherimolacyclopeptid

e C
C₄₄H₅₄N₈O₈ 838.95

cyclo(Pro-Gly-Leu-

Ser-Ala-Val-Thr)

Cherimolacyclopeptid

e D
C₄₇H₆₀N₈O₉ 905.03

cyclo(Pro-Gly-Tyr-Val-

Tyr-Pro-Pro-Val)

Cherimolacyclopeptid

e E
C₃₇H₄₉N₅O₇ 679.81

cyclo(Pro-Gly-Leu-

Phe-Tyr)

Cherimolacyclopeptid

e F
C₄₉H₇₁N₉O₁₀ 962.14

cyclo(Pro-Pro-Gly-

Leu-Val-Pro-Tyr-Pro-

Val)

Table 2: Biological Activity of Cherimolacyclopeptides
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Peptide
Biological
Activity

Assay
Cell
Line/Organi
sm

IC₅₀ / MIC Citation

Cherimolacyc

lopeptide C
Cytotoxic

In vitro

cytotoxicity

KB (human

nasopharyng

eal

carcinoma)

0.072 µM [1]

Cherimolacyc

lopeptides C-

F

Cytotoxic
In vitro

cytotoxicity

KB (human

nasopharyng

eal

carcinoma)

0.017 - 0.97

µM
[2]

Cherimolacyc

lopeptide E
Antimicrobial

In vitro

antimicrobial

P.

aeruginosa,

E. coli, C.

albicans

6 - 12.5

µg/mL

Cherimolacyc

lopeptide E

(Synthetic

Analogs)

Cytotoxic
In vitro

cytotoxicity

KB (human

nasopharyng

eal

carcinoma)

6.3 - 7.8 µM [3]

Cherimolacyc

lopeptide E

(Synthetic

Analogs)

Cytotoxic
In vitro

cytotoxicity

MDA-MB-231

(human

breast

cancer)

7.7 - 10.2 µM [3]

Note: There is a discrepancy in the reported cytotoxic activity of Cherimolacyclopeptide E, with

the natural product initially reported to have potent activity, while a synthetic version showed

significantly lower activity (IC₅₀ > 100 µM)[4]. This suggests that either the original natural

product may have contained impurities or that conformational differences between the natural

and synthetic peptides could account for the variance in bioactivity.

Experimental Protocols
The isolation and characterization of bioactive peptides from Annona cherimola seeds have

primarily been achieved through bioassay-guided fractionation. The following sections detail
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the key experimental methodologies cited in the literature.

Extraction and Bioassay-Guided Fractionation
The general workflow for isolating cytotoxic peptides from Annona cherimola seeds is a multi-

step process driven by cytotoxicity assays to identify active fractions.

1. Extraction:

Plant Material: Air-dried and powdered seeds of Annona cherimola.

Solvent: Methanol is commonly used for the initial extraction.

Procedure: The powdered seeds are macerated in methanol at room temperature for an

extended period, followed by filtration and concentration of the extract under reduced

pressure.

2. Bioassay-Guided Fractionation:

The crude methanol extract is subjected to a series of chromatographic separations.

The cytotoxicity of the resulting fractions is evaluated at each stage to guide the purification

process. The KB (human nasopharyngeal carcinoma) cell line has been frequently used for

these bioassays[5].

The following diagram illustrates a typical bioassay-guided fractionation workflow:
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Powdered Annona cherimola Seeds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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